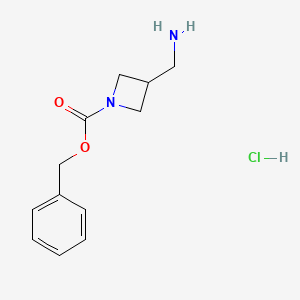

Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride

説明

特性

IUPAC Name |

benzyl 3-(aminomethyl)azetidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c13-6-11-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXGEWFFGZQPHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660905 | |

| Record name | Benzyl 3-(aminomethyl)azetidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203086-10-5 | |

| Record name | Benzyl 3-(aminomethyl)azetidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among the saturated heterocycles, the azetidine ring, a four-membered nitrogen-containing scaffold, has emerged as a privileged structure. Its inherent ring strain and non-planar geometry provide a unique conformational rigidity that can enhance binding affinity to biological targets and improve metabolic stability compared to more flexible aliphatic amines.[1][2] This guide focuses on a key exemplar of this class: Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride. This versatile building block offers a strategic entry point for introducing the valuable azetidine motif into drug candidates, providing a primary amine handle for further elaboration and a stable protecting group for controlled synthesis.

Physicochemical Properties: A Foundation for Synthetic Utility

A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in synthesis and drug design. Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride is a white to off-white solid that is valued for its stability and ease of handling. The hydrochloride salt form significantly enhances its solubility in polar solvents, a crucial attribute for reaction setup and purification.

| Property | Value | Source |

| CAS Number | 1203086-10-5 | |

| Molecular Formula | C₁₂H₁₇ClN₂O₂ | |

| Molecular Weight | 256.73 g/mol | |

| Appearance | White to off-white solid | General Supplier Information |

| Solubility | Soluble in water and polar organic solvents |

Synthesis and Purification: A Strategic Approach

The synthesis of Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While specific proprietary methods may vary between suppliers, a general and illustrative synthetic approach can be outlined.

Conceptual Synthetic Workflow

The synthesis typically begins with a commercially available precursor, such as 1-benzyl-3-hydroxyazetidine, and proceeds through a series of functional group transformations. The key steps involve the protection of the azetidine nitrogen, conversion of the hydroxyl group to a leaving group, displacement with a nitrogen nucleophile (often a protected form like an azide or phthalimide), reduction to the primary amine, and finally, formation of the hydrochloride salt.

Sources

A Technical Guide to Benzyl 3-(aminomethyl)azetidine-1-carboxylate Hydrochloride: A Privileged Scaffold for Next-Generation Therapeutics

Executive Summary

This guide serves as a comprehensive technical resource for researchers and drug development professionals on Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride (CAS No. 1203086-10-5). We will explore the strategic importance of the azetidine motif in medicinal chemistry, provide detailed protocols for the synthesis and characterization of this key building block, and illustrate its application in modern drug discovery workflows. By synthesizing field-proven insights with rigorous scientific principles, this document aims to empower scientists to effectively leverage this versatile compound in their therapeutic programs.

The Azetidine Scaffold: A Paradigm Shift in Drug Design

For decades, medicinal chemists have sought molecular scaffolds that confer advantageous pharmacokinetic properties. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" motif in this pursuit.[1] Unlike more flexible aliphatic chains or larger rings, the inherent ring strain and conformational rigidity of the azetidine core provide a unique three-dimensional geometry.[2] This structural feature is highly attractive for designing bioactive molecules as it can enhance metabolic stability, improve aqueous solubility, and provide novel vectors for exploring chemical space, ultimately leading to improved pharmacokinetic profiles.[1][3]

The incorporation of azetidine rings into drug candidates is a validated strategy, with several FDA-approved drugs, such as the JAK inhibitor baricitinib, featuring this scaffold to enhance receptor selectivity and overall drug-like properties.[1] Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride is a particularly valuable building block because it combines the benefits of the azetidine core with a reactive primary amine, separated by a methylene spacer. This aminomethyl handle serves as a crucial point of attachment for coupling with other molecular fragments, enabling its seamless integration into diverse molecular architectures.

Physicochemical & Structural Properties

A thorough understanding of the compound's fundamental properties is critical for its effective use in synthesis and formulation. The hydrochloride salt form enhances its stability and solubility in polar solvents, which is advantageous for many reaction conditions.[4][5]

| Property | Value | Source |

| CAS Number | 1203086-10-5 | [6] |

| Molecular Formula | C₁₂H₁₇ClN₂O₂ | [6] |

| Molecular Weight | 256.73 g/mol | [6] |

| IUPAC Name | Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride | [7] |

| Appearance | Typically a white to off-white solid | N/A |

| Storage | Dry, sealed place | [6] |

Synthesis and Characterization: A Validated Protocol

The synthesis of substituted azetidines can be challenging due to the strain of the four-membered ring.[8] However, robust synthetic routes have been developed. The following protocol describes a representative, multi-step synthesis that leverages common and reliable transformations in medicinal chemistry.

Rationale for Synthetic Strategy

The presented pathway is designed for efficiency and control. It begins with a commercially available N-Boc protected azetidine precursor, which allows for selective functionalization. The Boc (tert-butyloxycarbonyl) group is a stable and widely used protecting group that can be cleanly removed under acidic conditions. The subsequent introduction of the Cbz (carboxybenzyl) group serves two purposes: it protects the azetidine nitrogen during subsequent manipulations and can be removed under mild hydrogenolysis conditions, which are orthogonal to many other protecting groups and functional moieties. The final step involves the formation of the hydrochloride salt to improve the compound's handling and solubility characteristics.

Synthetic Workflow Diagram

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog [oreateai.com]

- 4. CAS 1203295-44-6: Benzyl 3-aminoazetidine-1-carboxylate hy… [cymitquimica.com]

- 5. CAS 1203295-44-6: Benzyl 3-aminoazetidine-1-carboxylate hy… [cymitquimica.com]

- 6. CAS 1203086-10-5 | Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride - Synblock [synblock.com]

- 7. Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride | C12H17ClN2O2 | CID 44828813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-Depth Technical Guide to Benzyl 3-(aminomethyl)azetidine-1-carboxylate Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: The azetidine scaffold has emerged as a privileged structural motif in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties and provide unique three-dimensional vectors for molecular exploration. This guide provides a comprehensive technical overview of Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride, a key building block for drug discovery. We will delve into its molecular characteristics, present a detailed synthetic methodology and analytical validation, explore its strategic applications, and outline essential safety protocols. This document is intended for researchers, chemists, and drug development professionals who utilize advanced chemical building blocks to construct novel therapeutic agents.

Introduction: The Rise of the Azetidine Scaffold in Medicinal Chemistry

The four-membered saturated nitrogen heterocycle known as azetidine has gained significant traction in drug discovery campaigns over the past decade.[1] Its incorporation into molecular design is a strategic choice to move beyond "flatland" and explore chemical space with greater three-dimensional complexity. Unlike more flexible acyclic linkers, the strained azetidine ring provides a rigid scaffold, which can reduce the entropic penalty of binding to a biological target and improve potency. Furthermore, its non-lipophilic nature can enhance aqueous solubility and other desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Today, at least seven approved drugs contain an azetidine residue, and many more are in clinical development, highlighting the therapeutic relevance of this motif.[1] Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride represents a particularly valuable reagent. It provides the core azetidine scaffold, a versatile primary amine for further chemical elaboration, and a readily removable protecting group, making it an ideal starting point for the synthesis of compound libraries and lead candidates.[2]

Core Molecular Profile

Structural Elucidation and Nomenclature

Benzyl 3-(aminomethyl)azetidine-1-carboxylate is characterized by a central azetidine ring. The nitrogen atom of the ring is protected as a benzyl carbamate (Cbz or Z group), and a primary aminomethyl substituent is present at the 3-position. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.[3][4]

It is crucial to distinguish this compound from a close structural analog, Benzyl 3-aminoazetidine-1-carboxylate. The presence of the methylene (-CH₂-) linker between the azetidine ring and the amine nitrogen in the specified topic is a key structural differentiator, impacting molecular weight, formula, and reactivity. This guide focuses exclusively on the "aminomethyl" derivative.

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below. This information is critical for experimental design, including reaction setup, stoichiometry calculations, and purification strategies.

| Property | Value | Source |

| Chemical Name | Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride | - |

| CAS Number | 1016731-24-0 (Free Base) | [5][6] |

| Molecular Formula | C₁₂H₁₇ClN₂O₂ | - |

| Molecular Weight | 256.73 g/mol | Calculated |

| Free Base Formula | C₁₂H₁₆N₂O₂ | [5][6] |

| Free Base M.W. | 220.27 g/mol | [5] |

| Appearance | Typically a white to off-white solid | General Knowledge |

| Storage | 2-8°C, under inert atmosphere, protected from light | [5][6] |

Synthesis and Characterization

The synthesis of substituted azetidines requires careful strategic planning due to the inherent ring strain of the four-membered system. The following sections describe a logical synthetic approach and the necessary analytical methods to ensure product integrity.

Retrosynthetic Analysis

A plausible retrosynthetic pathway begins by disconnecting the hydrochloride salt to reveal the free base. The benzyl carbamate protecting group can be installed on the azetidine nitrogen via reaction with benzyl chloroformate. The core challenge lies in constructing the 3-(aminomethyl)azetidine fragment. A reliable approach involves the reduction of a corresponding nitrile or azide, which can be introduced via nucleophilic substitution of a precursor bearing a suitable leaving group, such as a tosylate, at the 3-methyl position. This precursor, in turn, can be derived from a commercially available starting material like 1-Boc-3-(hydroxymethyl)azetidine.

Exemplary Synthetic Protocol

This protocol is a representative, multi-step synthesis that demonstrates the chemical logic derived from the retrosynthetic analysis.

Step 1: Protection of 3-(Hydroxymethyl)azetidine

-

Reactants: Dissolve 1-Boc-3-(hydroxymethyl)azetidine (1.0 eq) in a suitable solvent like dichloromethane (DCM).

-

Deprotection: Add trifluoroacetic acid (TFA) (2.0 eq) dropwise at 0°C and allow the reaction to warm to room temperature for 2-3 hours to remove the Boc group.

-

Workup: Concentrate the reaction mixture in vacuo. Redissolve the residue in DCM and add a base such as triethylamine (TEA) (3.0 eq).

-

Reprotection: Cool the solution to 0°C and add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise. Stir overnight at room temperature.

-

Purification: Wash the reaction with aqueous NaHCO₃ and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate.

Step 2: Activation of the Hydroxyl Group

-

Reactants: Dissolve the alcohol from Step 1 (1.0 eq) in DCM. Add TEA (1.5 eq).

-

Tosylation: Cool the solution to 0°C and add p-toluenesulfonyl chloride (Ts-Cl) (1.2 eq) portion-wise.

-

Reaction: Stir the mixture at 0°C for 1 hour and then at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Purification: Wash with water and brine, dry over Na₂SO₄, and concentrate to yield Benzyl 3-((tosyloxy)methyl)azetidine-1-carboxylate, which can often be used directly in the next step.

Step 3: Nucleophilic Substitution with Azide

-

Reactants: Dissolve the tosylate from Step 2 (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

-

Substitution: Add sodium azide (NaN₃) (2.0 eq) and heat the reaction to 60-80°C for 12-18 hours.

-

Workup: Cool the reaction, dilute with ethyl acetate, and wash extensively with water to remove DMF and excess azide.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield Benzyl 3-(azidomethyl)azetidine-1-carboxylate.

Step 4: Reduction of the Azide to the Amine

-

Reactants: Dissolve the azide from Step 3 (1.0 eq) in methanol or ethyl acetate.

-

Hydrogenation: Add a catalyst such as 10% Palladium on Carbon (Pd/C) (5-10 mol%). Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (via balloon or Parr shaker) for 6-12 hours.

-

Workup: Carefully filter the reaction mixture through Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate to yield the free base, Benzyl 3-(aminomethyl)azetidine-1-carboxylate.

Step 5: Hydrochloride Salt Formation

-

Reactants: Dissolve the purified free base from Step 4 in a minimal amount of a solvent like diethyl ether or ethyl acetate.

-

Acidification: Slowly add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry in vacuo to obtain the final product.

Analytical Validation

To ensure the identity, purity, and integrity of the final compound, a suite of analytical techniques is essential. This self-validating system confirms the success of each synthetic step.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Specific chemical shifts and coupling constants for the azetidine ring protons, the benzylic protons, and the newly formed aminomethyl group provide definitive structural proof.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to verify the exact mass of the molecule, confirming its elemental composition.[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound, typically aiming for >95% or >98% for drug discovery applications.[5]

Applications in Drug Discovery and Development

A Versatile Synthetic Building Block

The primary utility of Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride is as a versatile intermediate. The primary amine serves as a nucleophilic handle for a wide array of chemical transformations, allowing for the rapid generation of diverse compound libraries for screening.

Common reactions include:

-

Amide Coupling: Reaction with carboxylic acids using standard coupling reagents (e.g., HATU, EDCI) to form amides.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

Case Studies and Therapeutic Potential

The azetidine core is a key feature in molecules designed to target a range of diseases. For instance, novel azetidine amides have been developed as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer cell survival and proliferation.[7] The rigid azetidine scaffold helps to correctly orient the pharmacophoric elements for optimal binding within the STAT3 SH2 domain. The use of building blocks like Benzyl 3-(aminomethyl)azetidine-1-carboxylate allows for systematic exploration of the structure-activity relationship (SAR) around this core, facilitating the optimization of potency and drug-like properties.[7]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling Benzyl 3-(aminomethyl)azetidine-1-carboxylate and its derivatives.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Keep away from incompatible materials.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[5][6]

Conclusion

Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride is a high-value chemical tool for the modern medicinal chemist. Its well-defined three-dimensional structure, coupled with a versatile primary amine handle, makes it an exceptional building block for constructing novel molecules with therapeutic potential. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective application in the complex, multi-stage process of drug discovery and development.

References

-

Title: Benzyl 3-aminoazetidine-1-carboxylate | C11H14N2O2 | CID 16244612 Source: PubChem URL: [Link]

-

Title: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin Source: PubMed Central URL: [Link]

-

Title: An Approach to Alkyl Azetidines for Medicinal Chemistry Source: ChemRxiv URL: [Link]

- Title: CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride Source: Google Patents URL

- Title: CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride Source: Google Patents URL

-

Title: Benzyl 3-(aminomethyl)azetidine-1-carboxylate Source: Lead Sciences URL: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. lifechemicals.com [lifechemicals.com]

- 3. CAS 1203295-44-6: Benzyl 3-aminoazetidine-1-carboxylate hy… [cymitquimica.com]

- 4. CAS 1203295-44-6: Benzyl 3-aminoazetidine-1-carboxylate hy… [cymitquimica.com]

- 5. 1016731-24-0|Benzyl 3-(aminomethyl)azetidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 6. Benzyl 3-(aminomethyl)azetidine-1-carboxylate - Lead Sciences [lead-sciences.com]

- 7. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride: Structure, Synthesis, and Applications in Modern Drug Discovery

Executive Summary: The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable physicochemical properties and novel structural vectors into drug candidates.[1][2] This guide provides a detailed technical overview of Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride, a key building block for drug discovery professionals. We will dissect its molecular structure, outline a robust synthetic strategy, and explore its versatile applications, grounding all claims in authoritative data and established chemical principles.

The Ascendance of the Azetidine Scaffold in Medicinal Chemistry

For decades, chemists in drug discovery have sought to move beyond "flat" aromatic structures to explore three-dimensional chemical space, which can lead to improved target selectivity and better pharmacological properties. The azetidine motif has gained significant popularity in this endeavor.[1] Its strained four-membered ring system is not merely a passive spacer; it acts as a rigid, compact scaffold that can orient substituents in precise vectors.

The incorporation of an azetidine ring can influence a molecule's properties in several advantageous ways:

-

Improved Solubility: The nitrogen atom can act as a hydrogen bond acceptor, often enhancing aqueous solubility compared to carbocyclic analogs like cyclobutane.

-

Metabolic Stability: The strained ring can be more resistant to metabolic degradation at certain positions.

-

Novel Exit Vectors: The non-planar geometry provides exit vectors for substituents that are distinct from those offered by more common five- or six-membered rings, allowing for new interactions with protein targets.

-

Reduced Lipophilicity: It can serve as a "bioisostere" for larger, more lipophilic groups, helping to optimize a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Given these benefits, functionalized azetidines are now integral components of numerous approved drugs and clinical candidates, making versatile building blocks like Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride highly valuable.[1][2]

Core Compound Analysis: Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride

Molecular Structure and Key Features

Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride is a bifunctional molecule designed for synthetic utility. Its structure can be deconstructed into three key components:

-

The Azetidine Core: The central four-membered ring provides the rigid, three-dimensional framework.

-

The Benzyloxycarbonyl (Cbz) Protecting Group: The nitrogen atom of the azetidine ring is protected with a Cbz group. This is a critical feature for synthetic control. The Cbz group is stable to a wide range of reaction conditions but can be cleanly removed via catalytic hydrogenation. This allows the primary amine to be selectively functionalized without interference from the ring nitrogen.

-

The 3-(aminomethyl) Side Chain: This primary amine serves as the principal functional handle for synthetic elaboration. Its nucleophilicity allows for a wide array of subsequent chemical transformations, such as amide bond formation, sulfonylation, and reductive amination.[3][4]

-

The Hydrochloride Salt: The molecule is supplied as a hydrochloride salt of the primary amine. This enhances its stability and improves its solubility in polar solvents, making it easier to handle and use in aqueous or semi-aqueous reaction conditions.[3][4]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Chemical Name | Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride | [5] |

| CAS Number | 1203086-10-5 | [5] |

| Molecular Formula | C12H17ClN2O2 | [5][6] |

| Molecular Weight | 256.73 g/mol | [5] |

| Appearance | Typically a white to off-white solid | N/A |

| Storage | Store in a dry, sealed container, often under refrigeration (2-8°C) | [5][7][8] |

Synthetic Strategy and Protocol

Rationale for a Representative Synthetic Pathway

The synthesis of Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride is a multi-step process that requires careful control of protecting groups and functional group transformations. A robust and common strategy begins with a commercially available precursor, 1-Cbz-azetidine-3-carbonitrile. The key transformation is the reduction of the nitrile group to a primary amine.

Choice of Reducing Agent:

-

Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent capable of efficiently converting the nitrile to the amine. However, it requires strictly anhydrous conditions and a careful aqueous workup.

-

Catalytic Hydrogenation: This method, often employing a catalyst like Raney Nickel or Palladium on Carbon (Pd/C) under an atmosphere of hydrogen gas, is a milder alternative. It avoids harsh quenching steps and often produces cleaner products. The presence of the Cbz group, which is also susceptible to hydrogenolysis, requires careful selection of the catalyst and conditions to favor nitrile reduction. For this protocol, we select a method that preserves the Cbz group.

The final step involves treating the free amine with hydrochloric acid to precipitate the stable hydrochloride salt.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative methodology based on established chemical principles. Researchers should conduct their own risk assessment and optimization.

Step 1: Reduction of 1-Cbz-azetidine-3-carbonitrile to Benzyl 3-(aminomethyl)azetidine-1-carboxylate

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add Raney Nickel (approx. 0.2 eq by weight) as a slurry in ethanol.

-

Reagents: Dissolve 1-Cbz-azetidine-3-carbonitrile (1.0 eq) in anhydrous ethanol (approx. 0.2 M concentration).

-

Reaction: Purge the flask with nitrogen, then introduce a hydrogen atmosphere (via balloon or hydrogenation apparatus). Add the solution of the nitrile to the flask. If necessary, add ammonia in methanol to suppress side reactions.

-

Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed.

-

Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude free amine, Benzyl 3-(aminomethyl)azetidine-1-carboxylate, which can be used directly in the next step.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude amine from the previous step in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Precipitation: Slowly add a solution of HCl in diethyl ether (e.g., 2 M, 1.1 eq) dropwise with stirring.

-

Isolation: A white precipitate of the hydrochloride salt will form. Continue stirring for 30 minutes in an ice bath to maximize precipitation.

-

Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride as a white solid.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow Visualization

Caption: Representative synthetic workflow for the target compound.

Applications in Drug Discovery and Development

A Versatile Chemical Building Block

The primary utility of this compound is as a versatile starting material. The exposed primary aminomethyl group is a powerful nucleophile, ready for coupling with a wide array of electrophiles. This allows for the rapid generation of a library of diverse molecules for screening campaigns.

Key Downstream Reactions:

-

Amide Coupling: Reaction with carboxylic acids or acid chlorides (using coupling agents like HATU or EDC) to form amides.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary amines.

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Conceptual Application: Scaffold for Kinase Inhibitor Development

Many small-molecule kinase inhibitors feature a core scaffold that correctly positions functional groups to interact with the ATP-binding pocket of a target kinase. The azetidine ring can serve as such a core. For instance, azetidine-containing compounds have been successfully developed as potent inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a key protein in cancer signaling pathways.[9]

The diagram below illustrates conceptually how this building block can be elaborated into a potential therapeutic agent that modulates a biological pathway.

Caption: Conceptual workflow from building block to biological modulation.

Safety, Handling, and Storage

As a laboratory chemical, Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride requires careful handling to minimize exposure and risk.

-

Hazards: The compound is classified as causing skin irritation and serious eye irritation.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[10]

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[10]

-

Storage: Keep the container tightly sealed and store in a cool, dry place as recommended by the supplier, often between 2-8°C.[5][7][8]

Conclusion

Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride is more than just a chemical reagent; it is an enabling tool for medicinal chemists. Its well-defined structure, featuring a strategically protected azetidine core and a reactive primary amine, provides an efficient entry point into novel, three-dimensional chemical matter. By understanding its properties, synthesis, and potential applications, researchers can leverage this valuable building block to accelerate the discovery of next-generation therapeutics.

References

-

PubChem. (n.d.). Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Porphyrin-Systems. (n.d.). Benzyl 3-(aminomethyl)azetidine-1-carboxylate. Retrieved from [Link]

-

Lead Sciences. (n.d.). Benzyl 3-(aminomethyl)azetidine-1-carboxylate. Retrieved from [Link]

-

ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]

-

PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. National Institutes of Health. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. lifechemicals.com [lifechemicals.com]

- 3. CAS 1203295-44-6: Benzyl 3-aminoazetidine-1-carboxylate hy… [cymitquimica.com]

- 4. CAS 1203295-44-6: Benzyl 3-aminoazetidine-1-carboxylate hy… [cymitquimica.com]

- 5. CAS 1203086-10-5 | Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride - Synblock [synblock.com]

- 6. Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride | C12H17ClN2O2 | CID 44828813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzyl 3-(aminomethyl)azetidine-1-carboxylate – porphyrin-systems [porphyrin-systems.com]

- 8. Benzyl 3-(aminomethyl)azetidine-1-carboxylate - Lead Sciences [lead-sciences.com]

- 9. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. enamine.enamine.net [enamine.enamine.net]

Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of Benzyl 3-(aminomethyl)azetidine-1-carboxylate Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride, a valuable building block in medicinal chemistry and drug development. The azetidine scaffold is a privileged structure known for imparting favorable physicochemical properties to bioactive molecules. This document details a multi-step synthesis commencing from the commercially available precursor, Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate. The described pathway involves the activation of the primary alcohol via mesylation, subsequent displacement with an azide nucleophile, and a final reduction to the target primary amine, followed by salt formation. Each step is discussed with mechanistic insights, rationale for reagent selection, and detailed experimental protocols. This guide is intended for researchers, chemists, and professionals in the field of pharmaceutical and chemical development.

Introduction: The Significance of the Azetidine Scaffold

Four-membered saturated heterocycles, particularly azetidines, have garnered significant attention in contemporary drug discovery.[1][2] Their incorporation into molecular scaffolds can introduce conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets. The strained 4-membered ring system acts as a versatile bioisostere for other common functionalities, offering a unique vector for exploring chemical space.

Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride serves as a crucial intermediate, providing a handle for further chemical elaboration. The primary amine allows for the formation of amides, sulfonamides, and other functional groups, while the carbobenzyloxy (Cbz) protecting group offers a stable yet readily cleavable moiety, essential for multi-step synthetic campaigns.[] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, simplifying handling and formulation.[4]

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach simplifies the synthesis by breaking down the target molecule into more readily available starting materials. The primary disconnection is at the hydrochloride salt, leading back to the free base. The aminomethyl group can be derived from the reduction of an azidomethyl precursor, a reliable and high-yielding transformation. The azide itself is installed via nucleophilic substitution of an activated alcohol, such as a mesylate. This leads back to the key starting material, a Cbz-protected azetidine with a hydroxymethyl group at the 3-position.

Caption: Retrosynthetic pathway for the target compound.

The Forward Synthesis Pathway: A Step-by-Step Guide

The proposed forward synthesis is a three-step process starting from Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate.[5][6] This pathway is designed for efficiency, scalability, and high purity of the final product.

Caption: Forward synthesis workflow diagram.

Step 1: Synthesis of Benzyl 3-((methylsulfonyloxy)methyl)azetidine-1-carboxylate

Causality and Expertise: The initial step involves the conversion of the primary alcohol into a good leaving group. Methanesulfonyl chloride (MsCl) is an excellent choice for this transformation as it reacts cleanly and efficiently with primary alcohols to form a mesylate. The mesylate anion is highly stabilized by resonance, making it an exceptional leaving group for the subsequent SN2 reaction. Dichloromethane (DCM) is selected as the solvent due to its inert nature and ability to dissolve both the starting material and reagents. Triethylamine (Et₃N) is used as a mild, non-nucleophilic base to quench the HCl generated during the reaction, preventing potential side reactions. The reaction is initiated at 0°C to control the initial exotherm.

Experimental Protocol:

-

To a stirred solution of Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous DCM (10 volumes), add triethylamine (1.5 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Add methanesulfonyl chloride (1.2 eq) dropwise over 20 minutes, ensuring the internal temperature remains below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction by adding water (5 volumes). Separate the organic layer.

-

Wash the organic layer successively with 1M HCl (5 volumes), saturated NaHCO₃ solution (5 volumes), and brine (5 volumes).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylate as an oil, which is typically used in the next step without further purification.

Step 2: Synthesis of Benzyl 3-(azidomethyl)azetidine-1-carboxylate

Causality and Expertise: This step is a classic SN2 nucleophilic substitution. Sodium azide (NaN₃) is a potent nucleophile that efficiently displaces the mesylate leaving group. The use of an azide is strategically advantageous as it is not prone to over-alkylation, a common issue with direct amination using ammonia. Dimethylformamide (DMF) is the solvent of choice due to its polar aprotic nature, which effectively solvates the sodium cation while leaving the azide anion relatively "naked" and highly nucleophilic. A moderately elevated temperature (60°C) is used to ensure a reasonable reaction rate.

Experimental Protocol:

-

Dissolve the crude mesylate from Step 1 (1.0 eq) in anhydrous DMF (8 volumes).

-

To this solution, add sodium azide (2.0 eq).

-

Heat the reaction mixture to 60°C and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water (20 volumes) and ethyl acetate (15 volumes).

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 volumes).

-

Combine the organic extracts and wash with brine (3 x 10 volumes) to remove residual DMF.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure azide intermediate.

Step 3: Synthesis of Benzyl 3-(aminomethyl)azetidine-1-carboxylate

Causality and Expertise: The reduction of the azide to a primary amine is a critical transformation. Catalytic hydrogenation is the preferred method as it is highly efficient and clean, with the only byproduct being nitrogen gas. Palladium on carbon (Pd/C) is a robust and highly active catalyst for this purpose.[7] Methanol is an excellent solvent for hydrogenation as it readily dissolves the starting material and does not interfere with the catalyst. The reaction proceeds smoothly under a hydrogen atmosphere at room temperature.

Experimental Protocol:

-

Dissolve the purified azide from Step 2 (1.0 eq) in methanol (15 volumes).

-

Carefully add 10% Palladium on carbon (10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Evacuate the reaction flask and backfill with hydrogen gas (using a balloon or a Parr shaker apparatus).

-

Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4-8 hours.

-

Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the target free base, Benzyl 3-(aminomethyl)azetidine-1-carboxylate, as a clear oil.[8][9] This product is often of sufficient purity for the subsequent salt formation.

Step 4: Formation of Benzyl 3-(aminomethyl)azetidine-1-carboxylate Hydrochloride

Causality and Expertise: The final step is the formation of the hydrochloride salt. This is achieved by treating the free base with a stoichiometric amount of hydrochloric acid. The use of HCl dissolved in an organic solvent, such as diethyl ether or 1,4-dioxane, allows for the controlled precipitation of the salt, yielding a crystalline, easy-to-handle solid. This process also serves as a final purification step.

Experimental Protocol:

-

Dissolve the free base from Step 3 (1.0 eq) in anhydrous diethyl ether or ethyl acetate (10 volumes).

-

Cool the solution to 0°C.

-

Slowly add a 2.0 M solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.

-

A white precipitate will form immediately.

-

Stir the resulting slurry at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove any non-salt impurities.

-

Dry the solid under vacuum to afford Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride as a white to off-white crystalline solid.

Data Summary

The following table summarizes typical results for the described synthetic pathway.

| Step | Intermediate/Product | Molecular Formula | MW ( g/mol ) | Typical Yield (%) | Purity (LC-MS) |

| 1 | Benzyl 3-((methylsulfonyloxy)methyl)azetidine-1-carboxylate | C₁₃H₁₇NO₅S | 299.34 | >95 (Crude) | N/A |

| 2 | Benzyl 3-(azidomethyl)azetidine-1-carboxylate | C₁₂H₁₄N₄O₂ | 246.27 | 85-95 | >98% |

| 3 | Benzyl 3-(aminomethyl)azetidine-1-carboxylate[8] | C₁₂H₁₆N₂O₂ | 220.27 | 90-98 | >98% |

| 4 | Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride | C₁₂H₁₇ClN₂O₂ | 256.73 | >98 | >99% |

Conclusion

The synthetic route detailed in this guide represents an efficient, reliable, and scalable method for the preparation of Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride. The strategy relies on well-understood, high-yielding chemical transformations, including mesylation, azide substitution, and catalytic hydrogenation. The rationale provided for each step, grounded in established principles of organic chemistry, ensures that researchers can confidently replicate and, if necessary, adapt this protocol for their specific needs. The final product is a versatile intermediate poised for use in the synthesis of complex molecules for pharmaceutical and agrochemical research.

References

- Benchchem. (n.d.). One-Pot Synthesis of Azetidine Derivatives from 3-(Bromomethyl)azetidine: Application Notes and Protocols.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023, January 21). PubMed Central.

- Bott, T. M., & West, F. G. (2012, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1.

- WO2000063168A1 - Synthesis of azetidine derivatives. (n.d.). Google Patents.

- A Single-Step Synthesis of Azetidine-3-amines. (2016, April 28). ChemRxiv.

- Synblock. (n.d.). CAS 325775-44-8 | 1-BOC-3-(Aminomethyl)azetidine.

- ECHEMI. (n.d.). 325775-44-8, 1-Boc-3-(Aminomethyl)azetidine Formula.

- CymitQuimica. (n.d.). CAS 1203295-44-6: Benzyl 3-aminoazetidine-1-carboxylate hydrochloride.

- HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). 325775-44-8 C9H18N2O2 1-Boc-3-(Aminomethyl)azetidine.

- Sigma-Aldrich. (n.d.). 1-Cbz-3-(aminomethyl)azetidine | 1016731-24-0.

- Lead Sciences. (n.d.). Benzyl 3-(aminomethyl)azetidine-1-carboxylate.

- Alchem Pharmtech. (n.d.). CAS 618446-42-7 | Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate.

- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. (n.d.). Google Patents.

- MedChemExpress. (n.d.). 3-(Cbz-aminomethyl)azetidine hydrochloride 1171130-36-1.

- PubChem. (n.d.). 3-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester | C12H15NO3.

- BOC Sciences. (n.d.). CBZ-Amino Acids.

- PrepChem.com. (n.d.). Preparation of 4-(Hydroxymethyl)azetidine-2-carboxylic acid.

- BLD Pharm. (n.d.). 618446-42-7|Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate.

- BLD Pharm. (n.d.). 1016731-24-0|Benzyl 3-(aminomethyl)azetidine-1-carboxylate.

- Sigma-Aldrich. (n.d.). 1-Cbz-3-(aminomethyl)azetidine | 1016731-24-0.

- Porphyrin-Systems. (n.d.). Benzyl 3-(aminomethyl)azetidine-1-carboxylate.

- CN105061283B - The preparation method of amino-acid benzyl ester hydrochloride. (n.d.). Google Patents.

- Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. (2025, August 7). ResearchGate.

Sources

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. CAS 1203295-44-6: Benzyl 3-aminoazetidine-1-carboxylate hy… [cymitquimica.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. 3-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester | C12H15NO3 | CID 44829117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. Benzyl 3-(aminomethyl)azetidine-1-carboxylate - Lead Sciences [lead-sciences.com]

- 9. Benzyl 3-(aminomethyl)azetidine-1-carboxylate – porphyrin-systems [porphyrin-systems.com]

Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride spectral data (NMR, MS, IR)

An In-Depth Technical Guide to the Spectral Analysis of Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride

This technical guide provides a detailed analysis of the expected spectral characteristics of Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride (CAS: 193279-84-2). As a key building block in medicinal chemistry and drug development, a thorough understanding of its structural confirmation via spectroscopic methods is paramount for researchers and scientists. This document is structured to offer not just data, but a field-proven perspective on the interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound.

Molecular Structure and Spectroscopic Overview

Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride is a small organic molecule featuring a strained four-membered azetidine ring, a benzyloxycarbonyl (Cbz) protecting group, and a primary aminomethyl side chain, which is protonated in its hydrochloride salt form. Each of these structural features imparts a unique signature in its spectroscopic data.

Molecular Structure Diagram

Caption: Molecular structure of Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide distinct and interpretable signals.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would show characteristic signals for the azetidine ring protons, the aminomethyl group, the Cbz protecting group, and the ammonium protons. The hydrochloride salt form will influence the chemical shift of protons near the aminomethyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Phenyl-H | 7.30 - 7.45 | Multiplet | - | Protons of the benzyl group's aromatic ring. |

| Benzyl CH₂ | ~5.10 | Singlet | - | The two protons are chemically equivalent. |

| Azetidine-H (CH₂) | 4.10 - 4.30 | Multiplet | ~8-10 | The two sets of CH₂ protons on the azetidine ring are diastereotopic. |

| Azetidine-H (CH) | 3.00 - 3.20 | Multiplet | - | The methine proton on the azetidine ring. |

| Aminomethyl CH₂ | 2.80 - 3.00 | Doublet | ~6-7 | Coupled to the azetidine methine proton. |

| Ammonium NH₃⁺ | 8.20 - 8.50 | Broad Singlet | - | Chemical shift can be variable and concentration-dependent. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data, confirming the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | ~156 | Carbamate carbonyl carbon. |

| Aromatic C (quaternary) | ~137 | The carbon of the phenyl ring attached to the benzylic CH₂. |

| Aromatic CH | 127 - 129 | Phenyl ring carbons. |

| Benzyl CH₂ | ~66 | The benzylic carbon of the Cbz group. |

| Azetidine CH₂ | ~55 | The two methylene carbons of the azetidine ring. |

| Azetidine CH | ~35 | The methine carbon of the azetidine ring. |

| Aminomethyl CH₂ | ~40 | The methylene carbon of the aminomethyl group. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. Electrospray ionization (ESI) in positive ion mode is the preferred method for this compound due to its polar and ionic nature.

Predicted Mass Spectrum Data (ESI+)

| m/z (predicted) | Assignment | Notes |

| 221.13 | [M+H]⁺ | The protonated molecular ion of the free base. |

| 177.10 | [M+H - C₂H₄N]⁺ | Loss of the azetidine ring fragment. |

| 132.08 | [M+H - C₇H₇O]⁺ | Loss of the benzyloxy group. |

| 91.05 | [C₇H₇]⁺ | Tropylium ion, a characteristic fragment of the benzyl group. |

Predicted Fragmentation Pathway

Mass Spectrometry Fragmentation Diagram

Caption: Predicted major fragmentation pathways in ESI-MS.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).

-

Instrumentation: Use an ESI-MS instrument, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Operate in positive ion mode.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal and control fragmentation.

-

Acquire data over a relevant m/z range (e.g., 50-500).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3000 - 2800 | N-H (Ammonium) | Stretch |

| 3100 - 3000 | C-H (Aromatic) | Stretch |

| 2950 - 2850 | C-H (Aliphatic) | Stretch |

| ~1690 | C=O (Carbamate) | Stretch |

| 1600, 1495 | C=C (Aromatic) | Stretch |

| 1250 - 1200 | C-O | Stretch |

| 1150 - 1100 | C-N | Stretch |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Conclusion

The combination of NMR, MS, and IR spectroscopy provides a comprehensive and definitive structural confirmation of Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride. This guide offers a robust predictive framework for these techniques, empowering researchers to confidently interpret their experimental data. The provided protocols represent standard, reliable methods for obtaining high-quality spectral data for this and similar small molecules, ensuring the integrity and reproducibility of their scientific findings.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

PubChem Compound Summary for CID 44828813, Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride. National Center for Biotechnology Information. [Link][1]

Sources

Navigating the Synthesis and Handling of Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride: A Technical Guide for Drug Development Professionals

Introduction: The Rising Prominence of Azetidine Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with favorable pharmacological profiles is relentless. Among the scaffolds that have gained significant traction, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" structure.[1] Its inherent conformational rigidity, coupled with its ability to introduce a vector for substitution in three-dimensional space, offers medicinal chemists a powerful tool to optimize ligand-protein interactions, enhance metabolic stability, and improve physicochemical properties.[2][3]

This guide provides an in-depth technical overview of the safety, handling, and synthetic considerations for a key building block in this class: Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride (CAS No: 1203295-44-6).[4] This compound serves as a versatile precursor for the introduction of the 3-(aminomethyl)azetidine moiety, a common pharmacophore in contemporary drug candidates.[5] A thorough understanding of its properties is paramount for ensuring laboratory safety and achieving successful synthetic outcomes.

Compound Profile and Physicochemical Properties

Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride is a salt, a feature that enhances its solubility in polar solvents, which can be advantageous in certain reaction conditions.[5] The parent free base is characterized by an azetidine ring N-protected with a benzyloxycarbonyl (Cbz or Z) group, a widely used protecting group in peptide synthesis and medicinal chemistry.[6]

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₇ClN₂O₂ | [7] |

| Molecular Weight | 256.73 g/mol | [7] |

| CAS Number | 1203295-44-6 | [4] |

| Appearance | Typically an off-white to light-colored solid | Inferred from related compounds |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [8][9] |

Hazard Identification and GHS Classification

Based on aggregated data from suppliers and chemical databases, Benzyl 3-(aminomethyl)azetidine-1-carboxylate and its hydrochloride salt are classified as hazardous.[9][10] The Globally Harmonized System (GHS) classifications highlight the primary risks associated with this compound, necessitating careful handling and the use of appropriate personal protective equipment.

GHS Hazard Statements:

Expert Insight: The hazardous nature of this compound is attributed to its constituent parts. The aminomethylazetidine core, as a substituted amine, can cause irritation. The hydrochloride salt, upon potential hydrolysis, can contribute to local acidity. While the Cbz group is generally stable, the overall reactivity of the molecule warrants a cautious approach.

Core Safety and Handling Protocols

A proactive approach to safety is essential when working with this and other novel chemical entities. The following protocols are designed to mitigate the risks identified in the hazard classification.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to prevent exposure through all potential routes.

Caption: Required PPE and engineering controls for handling.

Storage and Stability Considerations

The stability of Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride is influenced by its strained azetidine ring and the Cbz protecting group.

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[8][9] An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from atmospheric moisture and carbon dioxide.[8] Protection from light is also advised.[8]

-

Stability: The four-membered azetidine ring possesses significant ring strain, making it susceptible to nucleophilic ring-opening reactions, particularly under acidic conditions. While the Cbz group offers some stability, strong acids should be avoided during storage and workup unless deprotection is intended.

Spill and Exposure Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Emergency Response Flow:

Caption: First aid and spill response workflow.

Waste Disposal

All waste containing Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride, including contaminated consumables and absorbed spill material, must be treated as hazardous chemical waste.[11][12]

-

Collection: Collect in a designated, clearly labeled, and sealed container.

-

Segregation: Do not mix with incompatible waste streams. Store away from strong acids and oxidizers.

-

Disposal: Dispose of in accordance with local, state, and federal regulations through a licensed hazardous waste disposal company.[13]

Reactivity and Synthetic Applications

Understanding the reactivity of this building block is key to its successful application in multi-step syntheses. The molecule presents two primary sites for reaction: the primary amine (once deprotected) and the azetidine nitrogen (after Cbz removal).

The Role of the Cbz Protecting Group

The benzyloxycarbonyl (Cbz) group is a robust protecting group for the azetidine nitrogen, stable to a wide range of reaction conditions.[14] Its primary advantage lies in its selective removal under neutral conditions, which preserves acid- or base-labile functionalities elsewhere in the molecule.

Deprotection Protocol - Catalytic Hydrogenolysis:

This is the most common and mild method for Cbz group removal.

-

Dissolution: Dissolve the Cbz-protected azetidine (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Catalyst Addition: Add 5-10 mol% of palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically a balloon or a hydrogenation apparatus at 1 atm to 50 psi) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected azetidine.

Causality in Protocol Design: The choice of catalytic hydrogenolysis is deliberate. It avoids the harsh acidic or basic conditions that could lead to the ring-opening of the strained azetidine.[14] The palladium catalyst facilitates the cleavage of the benzyl-oxygen bond, releasing the free amine, carbon dioxide, and toluene as byproducts.

Synthetic Utility

Once the primary aminomethyl group is engaged in a reaction (e.g., amide bond formation), the Cbz group on the azetidine ring can be removed. The resulting secondary amine is then available for a variety of functionalization reactions, making this a versatile building block for creating libraries of compounds for structure-activity relationship (SAR) studies.[1][2]

Illustrative Synthetic Pathway:

Caption: General synthetic utility workflow.

Conclusion

Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride is a valuable and increasingly utilized building block in medicinal chemistry. Its effective use hinges on a comprehensive understanding of its hazard profile, stability, and reactivity. By adhering to the rigorous safety and handling protocols outlined in this guide, researchers can confidently and safely incorporate this versatile scaffold into their drug discovery programs, paving the way for the development of next-generation therapeutics. The principles of careful storage, appropriate PPE usage, and controlled reaction conditions are not merely procedural; they are integral to ensuring the integrity of the research and the safety of the scientist.

References

-

ACS Publications. (2023). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl 3-aminoazetidine-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.

-

ResearchGate. (2025, August 6). Photochemical Protection of Amines with Cbz and Fmoc Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Lead Sciences. (n.d.). Benzyl 3-(aminomethyl)azetidine-1-carboxylate. Retrieved from [Link]

-

ACS Publications. (2026, January 16). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Retrieved from [Link]

-

Porphyrin Systems. (n.d.). Benzyl 3-(aminomethyl)azetidine-1-carboxylate. Retrieved from [Link]

-

PubMed Central (PMC). (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved from [Link]

-

RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

-

PubMed. (2024, February 22). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Retrieved from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Azetidines - Enamine [enamine.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. CAS 1203295-44-6: Benzyl 3-aminoazetidine-1-carboxylate hy… [cymitquimica.com]

- 5. technologynetworks.com [technologynetworks.com]

- 6. researchgate.net [researchgate.net]

- 7. CAS 1203086-10-5 | Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride - Synblock [synblock.com]

- 8. Benzyl 3-(aminomethyl)azetidine-1-carboxylate - Lead Sciences [lead-sciences.com]

- 9. Benzyl 3-(aminomethyl)azetidine-1-carboxylate – porphyrin-systems [porphyrin-systems.com]

- 10. Benzyl 3-aminoazetidine-1-carboxylate | C11H14N2O2 | CID 16244612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes & Protocols: Strategic Derivatization of Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride for Novel Compound Synthesis

Abstract

The azetidine scaffold is a highly valued structural motif in modern medicinal chemistry, prized for its ability to confer favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity to drug candidates.[1][2][3] This guide provides a detailed exploration of Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride (CAS: 1203086-10-5), a versatile building block for the synthesis of novel chemical entities. We present detailed protocols for key synthetic transformations, including N-acylation and reductive amination, focusing on the primary aminomethyl side chain. Furthermore, we discuss strategic considerations for orthogonal synthesis, leveraging the distinct reactivity of the side-chain amine and the Cbz-protected ring nitrogen. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to incorporate this privileged scaffold into their discovery programs.

Introduction: The Strategic Value of the Azetidine Scaffold

Four-membered nitrogen-containing heterocycles, or azetidines, have emerged from being niche curiosities to essential tools in drug design.[2][3] Their rigid, sp³-rich structure provides a defined exit vector for substituents, allowing for precise exploration of chemical space and optimization of ligand-target interactions. The incorporation of an azetidine ring can significantly enhance key drug-like properties, including:

-

Metabolic Stability: The strained ring is often more resistant to metabolic degradation compared to more flexible aliphatic chains.

-

Aqueous Solubility: The nitrogen atom can act as a hydrogen bond acceptor, often improving the solubility of parent compounds.

-

Novelty and IP Position: The relative underutilization of azetidines compared to five- and six-membered rings offers opportunities for generating novel intellectual property.[3]

Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride is a particularly strategic building block. It features a primary amine on a methylene spacer at the 3-position, which serves as a versatile handle for a wide array of functionalization reactions.[4] Crucially, the azetidine nitrogen is protected with a Carboxybenzyl (Cbz or Z) group, which is stable to many common reaction conditions but can be selectively removed later. This enables a powerful orthogonal synthetic strategy for creating complex, multifunctionalized molecules.

Compound Profile and Handling

Before proceeding with synthetic protocols, it is essential to understand the properties and handling requirements of the starting material.

| Property | Value | Source |

| Chemical Name | Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride | [4] |

| CAS Number | 1203086-10-5 | [4] |

| Molecular Formula | C₁₂H₁₇ClN₂O₂ | [4][5] |

| Molecular Weight | 256.73 g/mol | [4] |

| Appearance | White to off-white solid | Generic |

| Storage | Store in a dry, sealed place, inert atmosphere, 2-8°C | [4][6][7] |

| Safety | May cause skin, eye, and respiratory irritation. Harmful if swallowed. | [7][8] |

Scientist's Note: The hydrochloride salt form enhances the compound's stability and solubility in polar solvents. For reactions requiring the free base, a simple neutralization step with a non-nucleophilic base (e.g., triethylamine, DIPEA) in the reaction mixture is typically sufficient. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Core Synthetic Protocols: Functionalization of the Primary Amine

The primary aminomethyl group is the most reactive site for initial derivatization. Below are detailed protocols for two of the most common and powerful transformations.

Protocol 1: N-Acylation for Amide Bond Formation

This protocol describes the coupling of the primary amine with a carboxylic acid to form a stable amide bond, a cornerstone of medicinal chemistry.

Caption: General workflow for N-Acylation.

Materials:

-

Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride

-

Carboxylic acid of interest (R-COOH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

-

Dissolve the acid in anhydrous DMF.

-

Add Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride (1.05 eq) and DIPEA (2.5 eq). Stir the mixture for 5-10 minutes to ensure the formation of the free base.

-

Add HATU (1.1 eq) to the solution. The reaction may slightly exotherm.

-

Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, quench the reaction by pouring it into saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography (typically using a gradient of ethyl acetate in hexanes) to yield the desired N-acylated azetidine.

Expertise & Causality:

-

Why HATU? HATU is a highly efficient, modern coupling reagent that minimizes side reactions and racemization (if the carboxylic acid is chiral). It works by activating the carboxylic acid to form a highly reactive acyl-intermediate.

-

Why DIPEA? A non-nucleophilic base is critical. It neutralizes the hydrochloride salt and the hexafluorophosphate generated from HATU without competing with the primary amine as a nucleophile. A slight excess ensures the reaction medium remains basic.

Protocol 2: Reductive Amination for Secondary Amine Synthesis

This method is used to couple the primary amine with an aldehyde or ketone, followed by reduction, to generate a more flexible secondary amine linker.

Materials:

-

Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride

-

Aldehyde or Ketone of interest (R-CHO or R-CO-R')

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) or Dichloroethane (DCE)

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Dissolve Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride (1.0 eq) in DCM or DCE in a round-bottom flask.

-

Add triethylamine (1.1 eq) to liberate the free base. Stir for 5 minutes.

-

Add the desired aldehyde or ketone (1.0-1.2 eq).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine (or enamine).

-

Carefully add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Effervescence (hydrogen gas) may be observed.

-

Continue stirring at room temperature for 3-12 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃.

-

Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to afford the target secondary amine.

Expertise & Causality:

-

Why STAB? Sodium triacetoxyborohydride is a mild and selective reducing agent. It is particularly effective for reductive aminations because it is less basic and less reactive towards carbonyls than other hydrides like sodium borohydride, reducing the likelihood of reducing the starting aldehyde/ketone. Its mildness also makes it compatible with a wide range of functional groups.[9]

Advanced Strategy: Orthogonal Synthesis

The true power of this building block lies in its potential for orthogonal synthesis. The primary amine can be functionalized as described above, while the Cbz group on the azetidine ring remains intact. In a subsequent step, the Cbz group can be selectively removed to reveal the azetidine's secondary amine, which can then be subjected to a second, different functionalization reaction.

Caption: Orthogonal synthesis workflow.

Protocol 3: Cbz Deprotection via Hydrogenolysis

This protocol removes the Cbz group from the azetidine nitrogen after the side chain has been functionalized.

Materials:

-

Cbz-protected azetidine derivative (from Protocol 1 or 2)

-

Palladium on carbon (10% Pd/C, 5-10 mol%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) source (balloon or Parr hydrogenator)

Step-by-Step Procedure:

-

Dissolve the Cbz-protected azetidine derivative in MeOH or EtOH in a flask suitable for hydrogenation.

-

Carefully add the 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere.

-

Purge the flask with an inert gas (N₂ or Ar), then evacuate and backfill with hydrogen gas (a balloon is sufficient for small scale).

-